[1-(4-Chlorophenyl)-2-methoxyethyl](methyl)amine
Overview
Description
“1-(4-Chlorophenyl)-2-methoxyethylamine” is a chemical compound with the CAS Number: 827328-39-2. It has a molecular weight of 199.68 . The IUPAC name for this compound is N-(4-chlorobenzyl)-2-methoxyethanamine .
Molecular Structure Analysis
The InChI code for “1-(4-Chlorophenyl)-2-methoxyethylamine” is 1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 . This code provides a standard way to encode the molecular structure using text.
Physical and Chemical Properties Analysis
“1-(4-Chlorophenyl)-2-methoxyethylamine” has a refractive index of n20/D 1.543 (lit.) and a density of 1.080 g/mL at 25 °C (lit.) .
Scientific Research Applications
Accelerator Mass Spectrometry in Pharmacokinetics
Accelerator mass spectrometry (AMS) has been utilized to analyze samples in a human mass balance and metabolism study of a farnesyl transferase inhibitor, where drug-related carbon-14 was present in plasma, urine, and feces samples. This method enables detailed pharmacokinetic analysis even with extremely low doses of the radioactive compound, providing insights into the drug's absorption, distribution, metabolism, and excretion in the body (Garner et al., 2002).
Metabolite Identification
Metabolites of chlorphenoxamine, a compound containing a 4-chlorophenyl moiety, similar to your compound of interest, have been identified in human urine. The identification of such metabolites is crucial for understanding the metabolic pathways and potential biological effects of related compounds (Goenechea et al., 1987).
Analytical Methods in Toxicology
Novel analytical methods have been developed to identify and quantify new psychoactive substances in biological material. For instance, HPLC-Q-TOF-MS and UPLC-MS/MS techniques have been used to analyze substances structurally related to amines, providing valuable tools for forensic analysis and toxicological studies (Wiergowski et al., 2017).
Environmental Monitoring and Health Risk Assessment
Studies on organochlorine pesticides and their metabolites, including compounds with chlorophenyl groups, in human breast milk, highlight the importance of monitoring environmental pollutants and assessing potential health risks, especially for vulnerable populations like infants (Lu et al., 2015).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methoxy-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12-10(7-13-2)8-3-5-9(11)6-4-8/h3-6,10,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYDRJUTIUGAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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